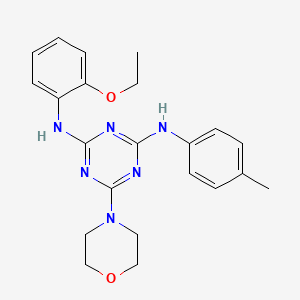
N2-(2-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are the morpholino, ethoxyphenyl, and p-tolyl groups .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution, depending on the condition . The presence of the morpholino, ethoxyphenyl, and p-tolyl groups can also influence the reactivity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of the functional groups, and the overall charge distribution within the molecule .Aplicaciones Científicas De Investigación
Antiviral Activity
The indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities . These compounds can inhibit the replication of viruses by binding to viral proteins or interfering with viral RNA synthesis . The triazine ring system present in the compound can be modified to enhance its antiviral properties.
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties . They can modulate the body’s inflammatory response, making them potential candidates for treating conditions like arthritis and other inflammatory diseases . The morpholine and ethoxyphenyl groups in the compound could be explored for this application.
Anticancer Activity
Compounds with a triazine core have been studied for their anticancer effects . They can act as kinase inhibitors, disrupting cancer cell signaling pathways . The specific substitution pattern on the triazine ring of the compound could be optimized for targeting various cancer types.
Antioxidant Properties
Indole derivatives can also serve as antioxidants , protecting cells from oxidative stress-induced damage . This property is crucial in preventing chronic diseases and aging-related disorders. The compound’s ability to scavenge free radicals can be investigated further.
Antimicrobial and Antitubercular Effects
The structural complexity of indole derivatives contributes to their antimicrobial and antitubercular activities . They can inhibit the growth of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis . The compound’s potential as a broad-spectrum antimicrobial agent can be a significant area of research.
Antidiabetic and Antimalarial Applications
Indole derivatives have shown promise in treating diabetes and malaria . They can interact with biological targets relevant to these diseases, offering a new approach to therapy . The compound’s triazine and morpholine moieties could be key in developing new treatments.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-(2-ethoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-3-30-19-7-5-4-6-18(19)24-21-25-20(23-17-10-8-16(2)9-11-17)26-22(27-21)28-12-14-29-15-13-28/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVEMVNMAGXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

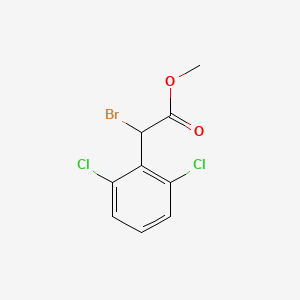
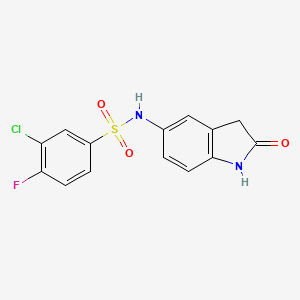
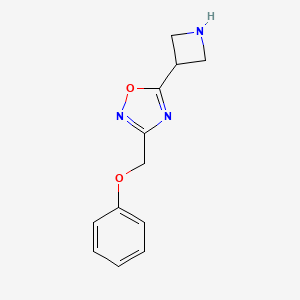
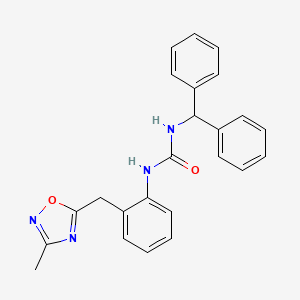

![methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2579262.png)
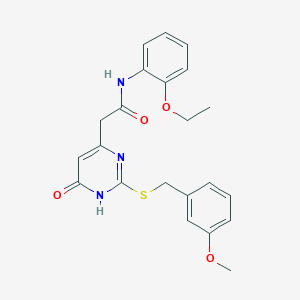
![3-Methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2579267.png)
![7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2579268.png)

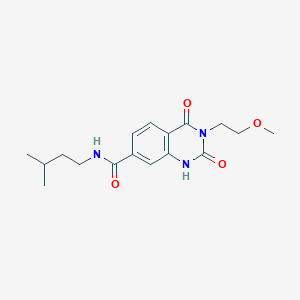
![6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2579273.png)

![2-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2579275.png)